3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-(4-chlorophenyl)-3-methylurea
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Overview
Description
3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-(4-chlorophenyl)-3-methylurea is a synthetic compound with a unique structure that incorporates both aromatic and heterocyclic elements
Mechanism of Action
Target of Action
The primary target of this compound is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the Sfp-PPTase enzyme and inhibits its function. The inhibition of Sfp-PPTase disrupts the post-translational modification process, which is crucial for bacterial cell viability and virulence .
Biochemical Pathways
The inhibition of Sfp-PPTase by the compound affects the post-translational modification process in bacteria . This disruption can attenuate secondary metabolism and thwart bacterial growth
Pharmacokinetics
It is noted that the compound possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells , suggesting it may have favorable pharmacokinetic properties.
Result of Action
The compound’s action results in the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also demonstrates antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
It is noted that efflux, a mechanism that bacteria use to pump out toxic substances, is implicated as a mechanism for resistance in escherichia coli . This suggests that the compound’s efficacy may be influenced by the presence of efflux mechanisms in the bacterial environment.
Biochemical Analysis
Biochemical Properties
The trifluoromethyl group in 3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-(4-chlorophenyl)-3-methylurea has been shown to enhance drug potency towards the inhibition of the reverse transcriptase enzyme . This is achieved by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Cellular Effects
For instance, a related compound has been reported to inhibit bacterial phosphopantetheinyl transferase, attenuating bacterial cell viability and disrupting secondary metabolism .
Molecular Mechanism
It is suggested that the trifluoromethyl group in the compound may interact with proteins through hydrogen bonding, thereby affecting the activity of enzymes such as reverse transcriptase .
Metabolic Pathways
Related compounds have been found to interact with enzymes such as phosphopantetheinyl transferase, suggesting potential involvement in related metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-(4-chlorophenyl)-3-methylurea typically involves multiple steps:
Formation of the Piperidine Ring: : Starting with a precursor that provides the piperidine ring, such as 4-chlorophenylpiperidine.
Attachment of the Pyridine Ring: : The pyridine ring, substituted with chlorine and trifluoromethyl groups, is introduced through a reaction with an appropriate pyridine derivative.
Coupling and Final Assembly: : The final coupling involves the formation of the urea linkage, typically achieved through the reaction of an isocyanate with an amine.
Industrial Production Methods
For industrial-scale production, the synthetic route is often optimized for yield and efficiency. This involves choosing appropriate solvents, catalysts, and reaction conditions to maximize the production rate while minimizing impurities. Continuous flow processes and automated reaction systems may be employed to enhance consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often at the aromatic rings or nitrogen atoms.
Reduction: : Reduction reactions may target the carbonyl group in the urea linkage.
Substitution: : The aromatic rings are sites for electrophilic and nucleophilic substitutions due to the presence of electron-withdrawing groups like chlorine and trifluoromethyl.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Lewis acids or bases, elevated temperatures.
Major Products
Oxidation Products: : Oxidized aromatic compounds or N-oxides.
Reduction Products: : Alcohols or amines.
Substitution Products: : Halogen-substituted derivatives or other modified aromatic compounds.
Scientific Research Applications
The compound has a broad range of applications:
Chemistry: : Used as an intermediate in organic synthesis for the development of more complex molecules.
Medicine: : Investigated for its pharmacological properties, including potential roles in anti-inflammatory or anticancer therapies.
Industry: : Utilized in materials science for the creation of polymers with specific properties.
Comparison with Similar Compounds
Uniqueness
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine derivatives: : Similar in terms of the pyridine ring structure but lack the piperidine and urea components.
4-Chlorophenylurea compounds: : Share the urea linkage and chlorophenyl group but differ in the heterocyclic component.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1-methylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2F3N4O/c1-27(18(29)26-14-4-2-13(20)3-5-14)15-6-8-28(9-7-15)17-16(21)10-12(11-25-17)19(22,23)24/h2-5,10-11,15H,6-9H2,1H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNVZOAEZMNRRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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